molecular formula C13H25BrO B13627413 1-Bromo-2-((2-ethylhexyl)oxy)cyclopentane

1-Bromo-2-((2-ethylhexyl)oxy)cyclopentane

Katalognummer: B13627413
Molekulargewicht: 277.24 g/mol
InChI-Schlüssel: XRSJGCXLTAVFSV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Bromo-2-((2-ethylhexyl)oxy)cyclopentane is an organic compound with the molecular formula C13H25BrO. It is a brominated cyclopentane derivative, where a bromine atom is attached to the first carbon of the cyclopentane ring, and a 2-ethylhexyl group is attached to the second carbon through an oxygen atom.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-2-((2-ethylhexyl)oxy)cyclopentane typically involves the bromination of 2-((2-ethylhexyl)oxy)cyclopentane. The process can be carried out using bromine (Br2) or other brominating agents under controlled conditions. The reaction is usually performed in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations. This ensures the efficient and scalable production of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

1-Bromo-2-((2-ethylhexyl)oxy)cyclopentane can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

1-Bromo-2-((2-ethylhexyl)oxy)cyclopentane has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. .

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties. .

    Medicine: Potential use in drug discovery and development. .

    Industry: Utilized in the production of specialty chemicals and materials. .

Wirkmechanismus

The mechanism of action of 1-Bromo-2-((2-ethylhexyl)oxy)cyclopentane depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The exact pathways involved can vary based on the specific derivative and its intended use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Bromo-2-((2-ethylhexyl)oxy)cyclohexane: A similar compound with a cyclohexane ring instead of a cyclopentane ring.

    1-Bromo-2-((2-ethylhexyl)oxy)cycloheptane: A similar compound with a cycloheptane ring.

    1-Bromo-2-((2-ethylhexyl)oxy)cyclobutane: A similar compound with a cyclobutane ring

Uniqueness

1-Bromo-2-((2-ethylhexyl)oxy)cyclopentane is unique due to its specific ring size and the presence of both a bromine atom and a 2-ethylhexyl group. This combination of structural features imparts distinct chemical and physical properties, making it valuable for various applications .

Eigenschaften

Molekularformel

C13H25BrO

Molekulargewicht

277.24 g/mol

IUPAC-Name

1-bromo-2-(2-ethylhexoxy)cyclopentane

InChI

InChI=1S/C13H25BrO/c1-3-5-7-11(4-2)10-15-13-9-6-8-12(13)14/h11-13H,3-10H2,1-2H3

InChI-Schlüssel

XRSJGCXLTAVFSV-UHFFFAOYSA-N

Kanonische SMILES

CCCCC(CC)COC1CCCC1Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.